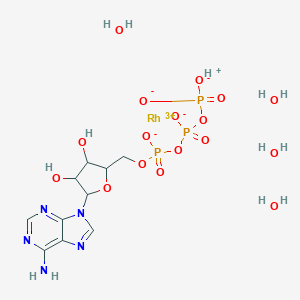
Rh(H2O)4ATP
Vue d'ensemble
Description
The compound Rhodium(III) tetra-aqua adenosine triphosphate (Rh(H2O)4ATP) is a coordination complex where rhodium is coordinated to four water molecules and adenosine triphosphate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rh(H2O)4ATP typically involves the reaction of rhodium(III) chloride with adenosine triphosphate in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the stability of the complex. The general reaction can be represented as: [ \text{RhCl}_3 + \text{ATP} + 4\text{H}_2\text{O} \rightarrow \text{Rh(H}_2\text{O})_4\text{ATP} + 3\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography to isolate the desired complex.
Analyse Des Réactions Chimiques
Types of Reactions
Rh(H2O)4ATP undergoes various chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The complex can be reduced, often leading to the formation of rhodium(II) species.
Substitution: The water molecules coordinated to rhodium can be substituted by other ligands such as amines or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligands like ammonia or phosphine are introduced under controlled pH and temperature conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(IV) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes.
Applications De Recherche Scientifique
Chemistry
In chemistry, Rh(H2O)4ATP is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation. Its unique coordination environment allows for selective catalysis and improved reaction rates.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. It is used in enzyme assays and as a probe for studying metal-protein interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for targeted drug delivery and treatment.
Industry
In industrial applications, this compound is used in the development of advanced materials, including catalysts for chemical manufacturing and sensors for detecting biological molecules.
Mécanisme D'action
The mechanism by which Rh(H2O)4ATP exerts its effects involves the coordination of rhodium to the phosphate groups of adenosine triphosphate. This interaction can influence the electronic properties of the complex, making it an effective catalyst or probe. The molecular targets include enzymes and nucleic acids, where the rhodium center can facilitate electron transfer or binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodium(III) chloride: A common precursor for synthesizing rhodium complexes.
Rhodium(III) acetylacetonate: Another rhodium complex used in catalysis.
Rhodium(III) nitrate: Used in various chemical reactions and as a catalyst.
Uniqueness
Rh(H2O)4ATP is unique due to its coordination with adenosine triphosphate, which imparts specific properties such as water solubility and biological relevance. This makes it distinct from other rhodium complexes that do not have such coordination environments.
Propriétés
IUPAC Name |
[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;hydron;rhodium(3+);tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.4H2O.Rh/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);4*1H2;/q;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQMMOVZOZHALB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.O.O.O.O.[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N5O17P3Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117405-91-1 | |
| Record name | Bidentate tetraaquarhodium adenosine 5'-triphosphate complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117405911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




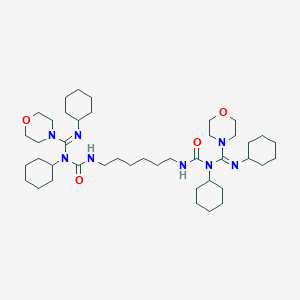
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)

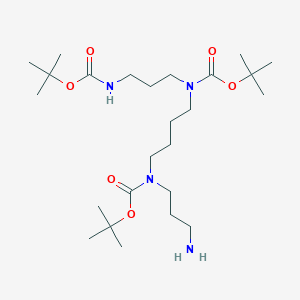
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)
![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)
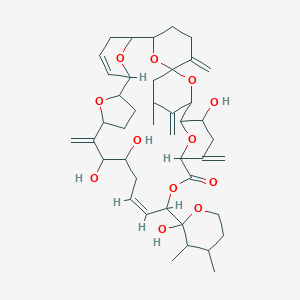
![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)

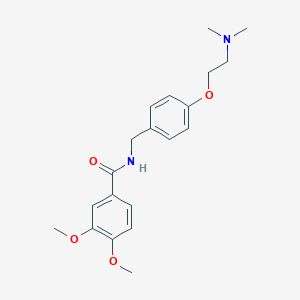
![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)

